Cas no 2167533-89-1 (2-hydroxy-2-1-(trifluoroacetyl)piperidin-4-ylacetic acid)

2-Hydroxy-2-[1-(trifluoroacetyl)piperidin-4-yl]acetic acid is a fluorinated piperidine derivative with a trifluoroacetyl group and a hydroxyacetic acid moiety. This compound is of interest in medicinal chemistry and organic synthesis due to its structural features, which include a reactive carboxyl group and a trifluoroacetyl-protected amine. The presence of fluorine atoms enhances its metabolic stability and lipophilicity, making it a potential intermediate for drug development. Its chiral center and functional groups allow for further derivatization, enabling applications in asymmetric synthesis and bioactive molecule design. The compound’s stability under various conditions and its compatibility with common synthetic methodologies further underscore its utility in research and industrial settings.
2-hydroxy-2-1-(trifluoroacetyl)piperidin-4-ylacetic acid structure
2167533-89-1 structure
Product Name:2-hydroxy-2-1-(trifluoroacetyl)piperidin-4-ylacetic acid
CAS No:2167533-89-1
MF:C9H12F3NO4
MW:255.191093444824
CID:5952334
PubChem ID:165913208
Update Time:2025-05-21

2-hydroxy-2-1-(trifluoroacetyl)piperidin-4-ylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-hydroxy-2-1-(trifluoroacetyl)piperidin-4-ylacetic acid
    • EN300-1448478
    • 2-hydroxy-2-[1-(trifluoroacetyl)piperidin-4-yl]acetic acid
    • 2167533-89-1
    • Inchi: 1S/C9H12F3NO4/c10-9(11,12)8(17)13-3-1-5(2-4-13)6(14)7(15)16/h5-6,14H,1-4H2,(H,15,16)
    • InChI Key: OTRIMVQAQXPYGH-UHFFFAOYSA-N
    • SMILES: FC(C(N1CCC(C(C(=O)O)O)CC1)=O)(F)F

Computed Properties

  • Exact Mass: 255.07184235g/mol
  • Monoisotopic Mass: 255.07184235g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 77.8Ų

2-hydroxy-2-1-(trifluoroacetyl)piperidin-4-ylacetic acid Pricemore >>

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Additional information on 2-hydroxy-2-1-(trifluoroacetyl)piperidin-4-ylacetic acid

Introduction to 2-Hydroxy-2-(1-(Trifluoroacetyl)piperidin-4-yl)Acetic Acid (CAS No: 2167533-89-1)

2-Hydroxy-2-(1-(trifluoroacetyl)piperidin-4-yl)acetic acid, commonly referred to by its CAS number 2167533-89-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and material science. Recent advancements in synthetic methodologies and computational modeling have further elucidated its chemical behavior and functional attributes.

The molecular structure of 2-hydroxy-2-(1-(trifluoroacetyl)piperidin-4-yl)acetic acid is characterized by a piperidine ring substituted with a trifluoroacetyl group at the 1-position and an acetic acid moiety at the 4-position. The presence of hydroxyl and trifluoroacetyl groups introduces significant electronic and steric effects, which influence the compound's reactivity and solubility properties. These features make it a valuable building block in the synthesis of bioactive molecules.

Recent studies have highlighted the importance of CAS No: 2167533-89-1 in the development of novel therapeutic agents. For instance, researchers have explored its role as a precursor in the synthesis of peptide-based drugs, where its structural flexibility and functional groups provide opportunities for modulation of pharmacokinetic properties. Additionally, computational studies have revealed its potential as a ligand in metalloenzyme inhibition, further underscoring its versatility in medicinal chemistry.

The synthesis of 2-hydroxy-2-(1-(trifluoroacetyl)piperidin-4-yl)acetic acid typically involves multi-step processes that combine principles from both classical organic chemistry and modern catalytic techniques. Key steps often include Friedel-Crafts acylation, hydroxylation, and selective protection/deprotection strategies to achieve the desired stereochemistry and functional group placement. The optimization of these steps has been significantly aided by advancements in asymmetric catalysis and green chemistry practices.

In terms of physical properties, this compound exhibits moderate solubility in polar solvents due to the balance between hydrophilic (hydroxyl group) and lipophilic (trifluoroacetyl group) moieties. Its thermal stability is also noteworthy, making it suitable for various high-throughput screening applications in drug discovery pipelines.

The application scope of CAS No: 2167533-89-1 extends beyond pharmaceuticals into materials science, where it serves as a precursor for advanced polymers and coatings with tailored mechanical properties. Its ability to form stable amide bonds under mild conditions facilitates its use in polymerization reactions, leading to materials with enhanced durability and resistance to environmental factors.

Recent breakthroughs in artificial intelligence (AI)-aided drug design have further expanded the potential of this compound. Machine learning algorithms have been employed to predict its binding affinities to various biological targets, enabling rapid identification of promising leads for further optimization. Such approaches not only accelerate drug discovery but also reduce costs associated with traditional trial-and-error methods.

In conclusion, 2-hydroxy-2-(1-(trifluoroacetyl)piperidin-4-yl)acetic acid (CAS No: 2167533-89-1) stands out as a versatile compound with multifaceted applications across diverse scientific domains. Its unique chemical structure, coupled with advancements in synthetic and computational techniques, positions it as a key player in future innovations within organic chemistry and pharmacology.

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